(7-Methoxy-1,3-benzodioxol-5-yl)methanol
Overview
Description
(7-Methoxy-1,3-benzodioxol-5-yl)methanol is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(7-Methoxy-1,3-benzodioxol-5-yl)methanol is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a benzodioxole structure characterized by a fused dioxole ring and a methanol group. Its molecular formula is . The structural properties of this compound play a crucial role in its reactivity and interactions with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. Studies have shown that certain derivatives of this compound demonstrate significant activity against specific bacterial strains. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to antibacterial effects, this compound has been studied for its anti-inflammatory potential. Compounds with similar structures have shown the ability to reduce inflammation by inhibiting pro-inflammatory cytokines. In vitro studies suggest that this compound may modulate pathways involved in the inflammatory response, potentially making it useful for treating inflammatory diseases .
Antioxidant Properties
The antioxidant activity of this compound has also been documented. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells. In various assays, this compound demonstrated the ability to scavenge free radicals effectively .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Antiproliferative Activity : In a study evaluating antiproliferative effects against cancer cell lines such as HeLa and MCF-7/AZ, the compound showed reduced cell viability at higher concentrations. For example, at 300 µM concentration, cell viability was reduced to approximately 70% for HeLa cells .
Compound HeLa Cell Viability (%) MCF-7/AZ Cell Viability (%) This compound 70 ± 9 82 ± 11 Control (Narciclasine) 6 ± 1 8 ± 2 - Mechanism of Action : The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and potentially interfering with signaling pathways related to cell growth and inflammation .
Properties
IUPAC Name |
(7-methoxy-1,3-benzodioxol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASXSSFBMBHXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345209 | |
Record name | (7-Methoxy-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-59-4 | |
Record name | (7-Methoxy-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.